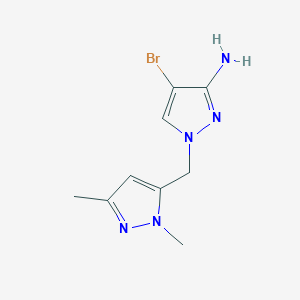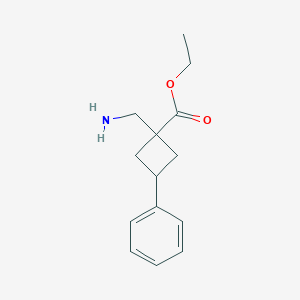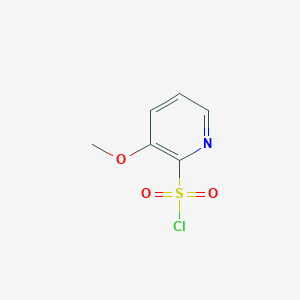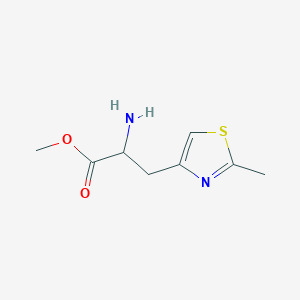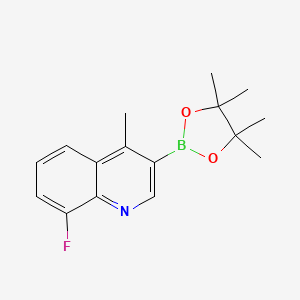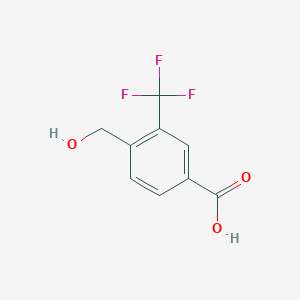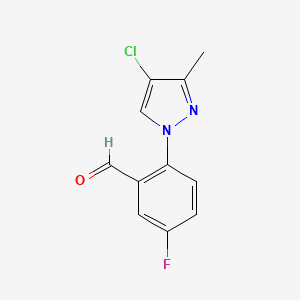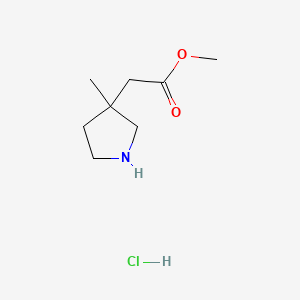
Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is known for its unique structure, which includes a pyrrolidine ring and an acetate group, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride typically involves the reaction of 3-methylpyrrolidine with methyl acetate in the presence of a hydrochloric acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound, reducing waste and improving safety compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted acetates .
科学的研究の応用
Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride: This compound is similar in structure but lacks the additional methyl group on the pyrrolidine ring.
(S)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride: This is the enantiomer of the compound, with a different spatial arrangement of atoms.
Uniqueness
Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride is unique due to the presence of the additional methyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
methyl 2-(3-methylpyrrolidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(3-4-9-6-8)5-7(10)11-2;/h9H,3-6H2,1-2H3;1H |
InChIキー |
PTOHSQBULOGOFX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNC1)CC(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



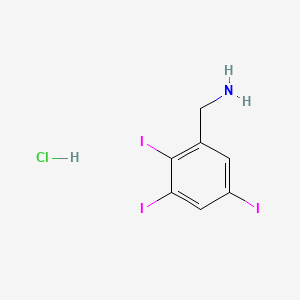
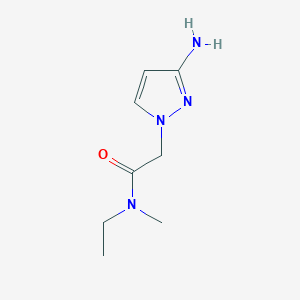

![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
